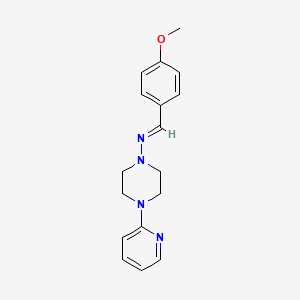

(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

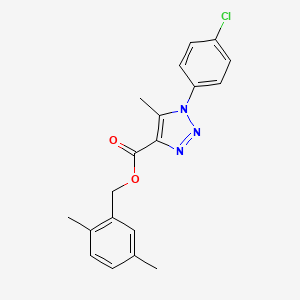

“(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine” is a chemical compound with the molecular formula C17H20N4O . It is available from various suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The other side of the piperazine ring is attached to a benzene ring with a methoxy group (OCH3) attached .Applications De Recherche Scientifique

Subheading Therapeutic Potential in Neuropsychiatric Disorders

The compound (E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine, as a part of the 1,4-disubstituted aromatic cyclic amine group, has shown promise in neuropsychiatric disorder treatment. It's part of a class of compounds that modulate dopamine D2 receptors (D2Rs), crucial in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore exhibiting high D2R affinity involves an aromatic moiety, a cyclic amine, a central linker, and an aromatic/heteroaromatic lipophilic fragment, indicating the compound's potential role in therapeutic applications targeting the dopaminergic pathway (Jůza et al., 2022).

Chemical Synthesis and Catalysis

Subheading Role in C-N Bond Forming Reactions and Asymmetric Synthesis

(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is significant in the field of chemical synthesis and catalysis. It's part of recyclable protocols for C–N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines, indicating its utility in producing compounds with commercial potential. Furthermore, it's involved in tert-butanesulfinamide mediated asymmetric synthesis of N-heterocycles, highlighting its role in creating structurally diverse compounds crucial in natural product synthesis and therapeutic applications (Kantam et al., 2013); (Philip et al., 2020).

Therapeutic Investigations and Drug Discovery

Subheading Flexibility and Potential in Various Therapeutic Domains

(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine, belonging to the piperazine derivatives, holds significant potential in drug discovery. The piperazine nucleus is integral to many well-known drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Slight modifications to the substitution pattern on the piperazine nucleus can notably influence the medicinal potential of the resultant molecules, indicating the compound's flexibility and potential in various therapeutic domains (Rathi et al., 2016).

Propriétés

IUPAC Name |

(E)-1-(4-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-22-16-7-5-15(6-8-16)14-19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXKRIMNUYXKRC-XMHGGMMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-methoxybenzylidene)-4-(pyridin-2-yl)piperazin-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)

![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)

![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)

![2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2391431.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)

![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)

![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)